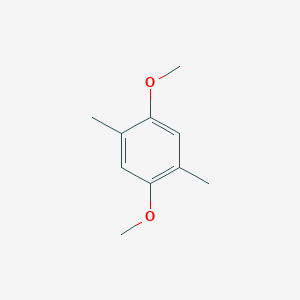
Diphenyl trithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl trithiocarbonate (DPTC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing organic compound that is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Diphenyl trithiocarbonate has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and material science. It is commonly used as a reagent in the synthesis of thiocarbamates, which are important intermediates in the production of pesticides, pharmaceuticals, and other chemicals. Diphenyl trithiocarbonate has also been used as a chain transfer agent in the polymerization of styrene and other monomers.
Mechanism of Action
The mechanism of action of Diphenyl trithiocarbonate is not well understood, but it is believed to act as a sulfur transfer agent in chemical reactions. It can also act as a radical scavenger, which can prevent unwanted side reactions in chemical reactions.
Biochemical and Physiological Effects
Diphenyl trithiocarbonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Diphenyl trithiocarbonate is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and handle in a laboratory setting. However, Diphenyl trithiocarbonate can be toxic and should be handled with care. It is also not suitable for use in certain types of reactions, such as those involving strong acids or bases.
Future Directions
There are several areas of research that could benefit from further study of Diphenyl trithiocarbonate. One potential application is in the development of new materials with unique properties, such as self-healing materials. Diphenyl trithiocarbonate could also be studied for its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research could be done to better understand the mechanism of action of Diphenyl trithiocarbonate and its potential applications in organic synthesis and polymer chemistry.
In conclusion, Diphenyl trithiocarbonate is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it useful as a reagent in organic synthesis, polymer chemistry, and material science. While its mechanism of action and biochemical effects are not well understood, there is potential for further research in these areas. Overall, Diphenyl trithiocarbonate is a valuable tool for scientists and researchers in a variety of fields.
Synthesis Methods
Diphenyl trithiocarbonate can be synthesized by the reaction of carbon disulfide with phenol in the presence of a base. The reaction results in the formation of a dithiocarbonate intermediate, which is then treated with a secondary amine to yield Diphenyl trithiocarbonate. The synthesis of Diphenyl trithiocarbonate is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
2314-54-7 |
|---|---|
Molecular Formula |
C13H10S3 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
bis(phenylsulfanyl)methanethione |
InChI |
InChI=1S/C13H10S3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
UHXNHMBEGXLRMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




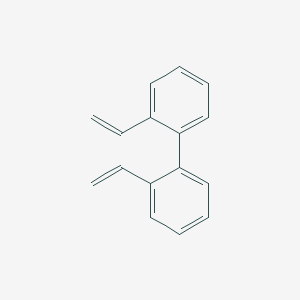
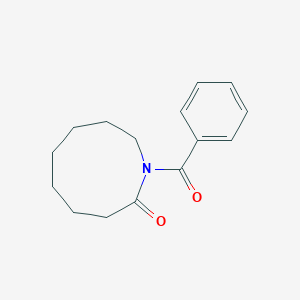
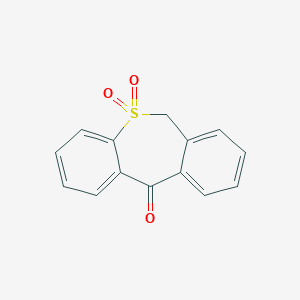

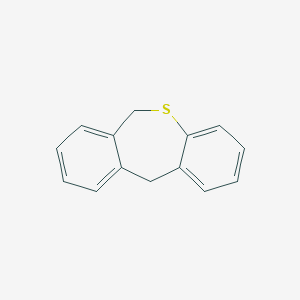
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
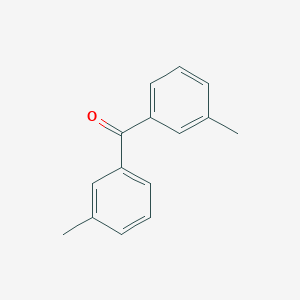
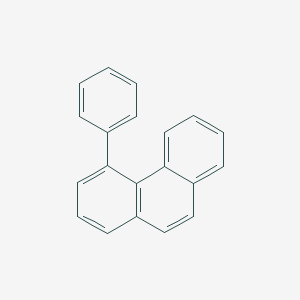
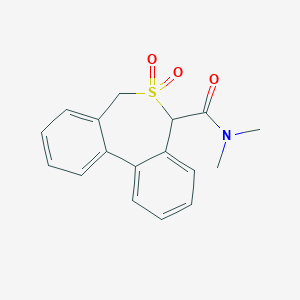
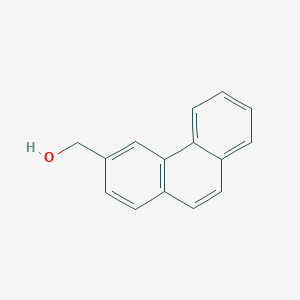
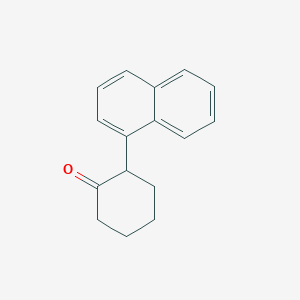
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
